molecular formula C14H21NO2 B4906596 4-(3-Morpholin-4-ylbutyl)phenol

4-(3-Morpholin-4-ylbutyl)phenol

Cat. No.: B4906596
M. Wt: 235.32 g/mol
InChI Key: ROQMDFJFNDRXSE-UHFFFAOYSA-N
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Description

4-(3-Morpholin-4-ylbutyl)phenol is a chemical compound of significant research interest due to its structure, which incorporates two prominent pharmacophores: a phenol group and a morpholine ring. The morpholine ring is a ubiquitous and versatile scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties and potency of molecules through various target interactions . Phenolic compounds are widely studied for their fundamental biological properties, including antimicrobial and antioxidant activities . The specific combination of these features in this compound makes it a valuable intermediate for researchers in medicinal chemistry. It is primarily intended for use in the synthesis of novel chemical entities, the exploration of structure-activity relationships (SAR), and the investigation of mechanisms of action in various biological targets. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-(3-morpholin-4-ylbutyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12(15-8-10-17-11-9-15)2-3-13-4-6-14(16)7-5-13/h4-7,12,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQMDFJFNDRXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Morpholin-4-ylbutyl)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a morpholine derivative. One common method is to react 4-chlorophenol with 3-morpholin-4-ylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Morpholin-4-ylbutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of phenolic compounds, including 4-(3-Morpholin-4-ylbutyl)phenol, exhibit significant antimicrobial properties. In a study evaluating various phenolic compounds, it was found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Potential
The compound has also been investigated for its anticancer properties. A case study highlighted its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. Specifically, it was noted that the morpholine moiety enhances the compound's interaction with cellular targets involved in cancer progression .

Materials Science

Polymer Additives
In materials science, this compound is used as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has been shown to enhance impact resistance and reduce brittleness .

PropertyPolycarbonate with AdditiveControl Polycarbonate
Impact Strength (kJ/m²)1510
Thermal Decomposition Temp (°C)320290

Synthetic Intermediate

Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex structures through reactions such as nucleophilic substitution and coupling reactions. For instance, it has been employed in the synthesis of novel triazole derivatives that exhibit enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A research team synthesized several derivatives of this compound and tested their efficacy against common pathogens. The results demonstrated that specific modifications to the morpholine ring significantly increased antibacterial activity, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: Polymer Enhancement

In another study focused on enhancing polymer properties, researchers incorporated varying concentrations of this compound into a polycarbonate matrix. The findings revealed a marked improvement in thermal stability and mechanical strength, indicating its potential use in high-performance materials .

Mechanism of Action

The mechanism of action of 4-(3-Morpholin-4-ylbutyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Research Findings and Inferences

Electronic Properties: Morpholine’s saturated structure likely results in a higher HOMO-LUMO gap (~5–6 eV inferred) compared to conjugated systems like 4-(4,5-Diphenylimidazol-2-yl)phenol (~3–4 eV) . This reduces NLO activity but may improve oxidative stability.

Solubility and Reactivity: The morpholine group enhances water solubility, making this compound more amenable to biological applications than lipophilic analogues (e.g., 4-(Trifluoromethylthio)phenol) .

Synthetic Pathways :

  • Morpholine derivatives are often synthesized via nucleophilic substitution (e.g., SNAr) or coupling reactions, as seen in analogous compounds .

Pharmaceutical Potential: Morpholine is a common pharmacophore in drugs (e.g., antiviral agents), suggesting this compound could serve as a bioactive scaffold .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Morpholin-4-ylbutyl)phenol, and what reagents are critical for optimizing yield?

  • Methodological Answer : Synthetic pathways may involve alkylation of phenol derivatives with morpholine-containing precursors. For example, nucleophilic substitution reactions using 4-(3-chlorobutyl)morpholine and phenol under basic conditions (e.g., NaOH or K₂CO₃) could yield the target compound. Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours is typical . Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) may refine intermediates . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodological Answer : Confirm the structure using ¹H/¹³C NMR (key signals: δ 6.5–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine CH₂ groups) and FT-IR (O-H stretch ~3300 cm⁻¹, C-O phenolic bond ~1250 cm⁻¹). Mass spectrometry (ESI-MS) can validate molecular weight (expected: ~249 g/mol). X-ray crystallography (via SHELX refinement ) may resolve stereochemistry if crystals are obtainable. Cross-reference with PubChem CID data for analogous morpholine-phenol compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves (EN374 standard ) and safety goggles to prevent skin/eye contact. Store in sealed amber glass bottles at 2–8°C in a dry, ventilated area. Avoid exposure to acids (risk of toxic gas release ). For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Conduct operations under fume hoods with local exhaust ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols:
  • Use dose-response curves (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293, HeLa).
  • Validate target engagement via competitive binding assays (e.g., SPR or ITC ).
  • Cross-check with structurally similar compounds (e.g., 4-(3-Hydrazinylbutyl)phenol ) to isolate morpholine-specific effects.

Q. What experimental designs are optimal for studying the electrophilic reactivity of this compound?

  • Methodological Answer : Probe reactivity via:
  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the phenol ring. Monitor regioselectivity using HPLC .
  • Friedel-Crafts alkylation : Test catalytic systems (e.g., AlCl₃ vs. FeCl₃) to assess morpholine’s electron-donating effects .
  • Kinetic studies : Track reaction rates under varying temperatures (25–80°C) via UV-Vis spectroscopy.

Q. How can computational methods predict the stability of this compound in aqueous environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model hydration shells and hydrogen bonding with water. Calculate logP (octanol-water partition coefficient) via ChemAxon or Schrödinger Suite to estimate hydrophobicity. Validate with experimental stability tests (e.g., HPLC monitoring of degradation over 72 hours at pH 4–10 ).

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

  • Methodological Answer : Add antioxidants (e.g., BHT at 0.01–0.1% w/w) to formulations. Store under inert gas (N₂/Ar) in amber vials. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Compare degradation pathways (e.g., quinone formation ) to structure-activity relationships.

Q. What role does the morpholine moiety play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : The morpholine group enhances water solubility via hydrogen bonding and may improve blood-brain barrier permeability. Assess:
  • Plasma protein binding : Equilibrium dialysis vs. human serum albumin.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

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